N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly referred to as HMF-007, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. HMF-007 is a cyclopentanone-based compound that has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of HMF-007 is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that HMF-007 inhibits the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Another proposed mechanism is that HMF-007 induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
HMF-007 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HMF-007 can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in a dose-dependent manner. In vivo studies have shown that HMF-007 can reduce inflammation in animal models of arthritis and colitis. HMF-007 has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HMF-007 is that it has been shown to be relatively non-toxic in animal models, suggesting that it may be safe for use in humans. Another advantage is that HMF-007 is a small molecule drug, which means that it can be easily synthesized and modified for drug development.
One limitation of HMF-007 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that HMF-007 has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on HMF-007. One area of research is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another area of research is to test HMF-007 in human clinical trials to determine its safety and efficacy in humans. Additionally, researchers may explore the potential of HMF-007 as a treatment for other diseases, such as neurodegenerative diseases and autoimmune diseases.
Métodos De Síntesis
The synthesis of HMF-007 involves a multi-step process that begins with the reaction of 2,3-dimethylphenol and ethyl acetoacetate to form a cyclopentanone intermediate. The intermediate is then subjected to a series of reactions, including reduction, oxidation, and condensation, to yield the final product, HMF-007. The synthesis of HMF-007 has been optimized to yield high purity and high yield, making it a viable candidate for large-scale production.
Aplicaciones Científicas De Investigación
HMF-007 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of HMF-007. Studies have shown that HMF-007 can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in both in vitro and in vivo models. This suggests that HMF-007 may be a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of HMF-007. Studies have shown that HMF-007 can induce apoptosis, or programmed cell death, in cancer cells. This suggests that HMF-007 may be a potential treatment for various types of cancer, including breast cancer and lung cancer.
Propiedades
Fórmula molecular |
C16H17NO4 |
---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
N-(2-hydroxy-5-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H17NO4/c1-7-2-3-11(18)10(4-7)17-15(19)13-8-5-9-12(6-8)21-16(20)14(9)13/h2-4,8-9,12-14,18H,5-6H2,1H3,(H,17,19) |
Clave InChI |
QIYSCSCHGPVDOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.